molecular formula C18H18ClN3O5S B5588138 N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No. B5588138
M. Wt: 423.9 g/mol
InChI Key: GISSEMBPCZMEIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound often involves multi-step chemical processes, including the use of protective groups, Friedel–Crafts reactions, and novel synthetic routes to achieve high yields. For example, Mizuno et al. (2006) detailed the synthesis of related quinoline derivatives, utilizing methanesulfonyl as a protective group for phenolic hydroxy groups in a Friedel–Crafts reaction, indicating a potential pathway for synthesizing the compound (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, Li et al. (2006) synthesized a quinoxaline derivative, revealing its triclinic crystal system and specific bond angles through X-ray diffraction, which could shed light on the structural analysis of our target compound (Li et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives, including their ability to undergo various chemical transformations, are well-documented. For example, Litvinenko et al. (1994) explored the synthesis and reactivity of N-(3-chloro-2-quinoxalyl)arylsulfonamides, demonstrating nucleophilic substitution reactions that could be relevant for the compound (Litvinenko et al., 1994).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The detailed analysis of a compound's crystallography, as performed by Li et al. (2006) for a quinoxaline derivative, provides insights into the physical characteristics that could be expected for our target compound (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with metals or other chemical species, are of significant interest. Huang et al. (2006) investigated quinolinyl sulfonamides as methionine aminopeptidase inhibitors, highlighting the complex interactions between sulfonamide compounds and metal ions, which could also apply to our target molecule (Huang et al., 2006).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of complex organic molecules, demonstrating its utility in creating novel chemical entities with potential applications in drug development and material science. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites related to the compound, highlighting its role in medicinal chemistry research (Mizuno et al., 2006).

Material Science Applications

  • In material science, the compound contributes to the formation of three-dimensional self-assemblies with potential applications in nanotechnology and materials engineering. Shankar et al. (2011) investigated diethyltin(methoxy)methanesulfonate, related to the compound , and its role in forming self-assemblies, which could have implications for designing new materials with specific properties (Shankar et al., 2011).

Pharmacological Research

  • In the pharmacological domain, derivatives of the compound have been studied for their potential as enzyme inhibitors, which could lead to the development of new therapeutic agents. Huang et al. (2006) discovered that quinolinyl sulfonamides, closely related to the target compound, serve as potent inhibitors for methionine aminopeptidase, an enzyme involved in various biological processes, indicating its potential in drug discovery (Huang et al., 2006).

Antibacterial Activity

  • Furthermore, novel quinoxaline sulfonamides synthesized from related compounds have shown antibacterial activities, suggesting their application in developing new antimicrobial agents. Alavi et al. (2017) demonstrated the synthesis of quinoxaline sulfonamides with significant antibacterial properties, underscoring the potential of such compounds in addressing microbial resistance (Alavi et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-27-16-8-7-12(9-13(16)19)22(28(2,25)26)11-18(24)21-10-17(23)20-14-5-3-4-6-15(14)21/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISSEMBPCZMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

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